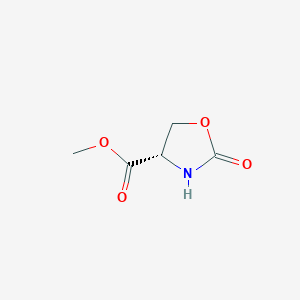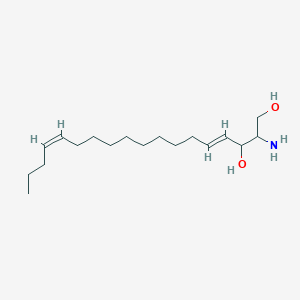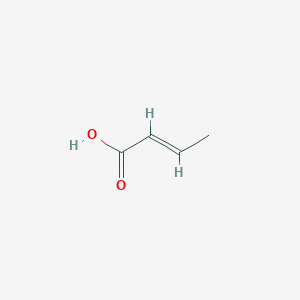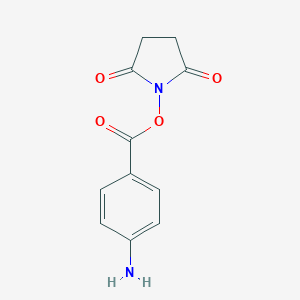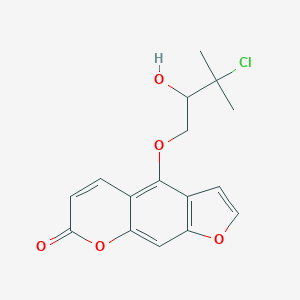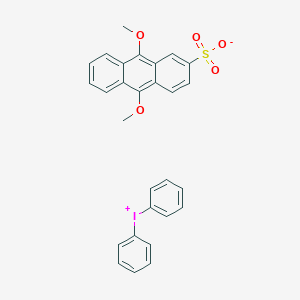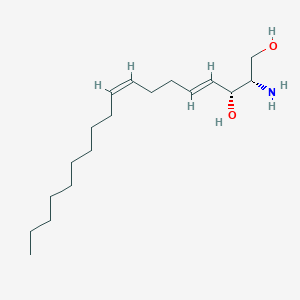
Thiazolidine
描述
Thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing one sulfur atom and one nitrogen atom. This compound is notable for its presence in various biologically active molecules and its role as a building block in organic synthesis. This compound derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
作用机制
Target of Action
Thiazolidine, also known as Thiazolidinedione (TZD), primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) . These are a group of nuclear receptors, with a specific affinity for PPARγ (PPAR-gamma, PPARG) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
This compound interacts with its targets by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor . This interaction increases the transcription of a number of specific genes and decreases the transcription of others . The main effect of this gene expression and repression is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by this compound leads to the upregulation of genes that decrease insulin resistance and modify adipocyte differentiation . It also inhibits VEGF-induced angiogenesis and decreases levels of certain interleukins (e.g., IL-6) . This compound also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives are still under investigation. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in plasma glucose and insulin levels, an increase in peripheral glucose uptake, and a decrease in triglyceride levels . In euglycemic clamp studies, this is associated with an increase in insulin sensitivity in peripheral tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sulfur in this compound enhances their pharmacological properties . Moreover, the synthesis of this compound and its derivatives can be optimized using green synthesis, atom economy, cleaner reaction profile, and catalyst recovery . These factors can help scientists to probe and stimulate the study of these scaffolds .
生化分析
Cellular Effects
Thiazolidine has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This compound has specific subcellular localization, and this localization can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Thiazolidine can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction, often referred to as a click-type reaction, proceeds efficiently under physiological conditions without the need for a catalyst . The reaction involves the condensation of the amino group with the aldehyde, followed by cyclization to form the this compound ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield. These methods often employ environmentally friendly catalysts and solvents to minimize waste and improve the overall efficiency of the process .
化学反应分析
Types of Reactions: Thiazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Thiazolidinones
Reduction: Substituted thiazolidines
Substitution: Various this compound derivatives with different functional groups
科学研究应用
Thiazolidine and its derivatives have a wide range of applications in scientific research:
相似化合物的比较
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in the position of the nitrogen atom.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry, highlighting its importance in the development of new therapeutic agents and materials.
属性
IUPAC Name |
1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYGFUAIIOPWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198447 | |
| Record name | Thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-78-9 | |
| Record name | Thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOLIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I320806BKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do thiazolidinediones (TZDs) exert their antidiabetic effect?
A1: TZDs act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , ]. PPARγ controls glucose synthesis, transport, and utilization by regulating the transcription of insulin-responsive genes []. By activating PPARγ, TZDs enhance insulin sensitivity in skeletal muscle, adipose tissue, and the liver, leading to improved glucose control [].
Q2: Can you elaborate on the role of the PPARγ receptor in mediating the effects of thiazolidinediones?
A2: PPARγ is a nuclear receptor highly expressed in tissues involved in insulin action, such as adipose tissue, skeletal muscle, and liver [, ]. Upon activation by TZDs, PPARγ forms a heterodimer with the retinoid X receptor and binds to specific DNA sequences, known as PPAR response elements, in the promoter regions of target genes []. This binding modulates the transcription of genes involved in glucose uptake, adipocyte differentiation, and lipid metabolism, contributing to the antidiabetic effects of TZDs [, ].
Q3: Are there PPARγ-independent effects of thiazolidinediones?
A3: Yes, research suggests that some thiazolidinediones and their derivatives can influence cellular processes independently of PPARγ activation. For example, certain analogs demonstrate cyclin D1 repression at high doses, an effect not reliant on PPARγ []. These findings highlight the potential for developing thiazolidinedione-based compounds with alternative mechanisms of action and therapeutic applications beyond diabetes.
Q4: What are some non-diabetic applications being explored for thiazolidinediones?
A4: Beyond their established role in type 2 diabetes management, thiazolidinediones are being investigated for potential in treating arteriosclerosis and xanthoma []. Their ability to influence lipid metabolism and cellular differentiation makes them promising candidates for addressing these conditions.
Q5: Do thiazolidine derivatives exhibit anti-inflammatory properties?
A5: Yes, certain this compound derivatives, including the arylidene-thiazolidinedione SF23, have demonstrated anti-inflammatory effects []. In lipopolysaccharide (LPS)-stimulated macrophages, SF23 effectively reduced nitrite production and downregulated the mRNA expression of inflammatory mediators like iNOS and COX-2 []. These findings suggest that this compound derivatives hold potential as therapeutic agents for inflammatory conditions.
Q6: How do this compound derivatives interact with biological targets to exert their effects?
A6: this compound derivatives can interact with biological targets through various mechanisms, including:
- Covalent Modification: this compound formation itself can be a bioconjugation strategy, with the 1,2-aminothiol group of cysteine reacting with aldehydes to form a stable this compound linkage [, ]. This approach has been used for site-specific modifications of peptides and proteins [].
- Non-Covalent Binding: Thiazolidinediones, a subclass of thiazolidines, bind non-covalently to the ligand-binding domain of PPARγ, inducing a conformational change that enables coactivator recruitment and gene transcription [, ].
- Metal Coordination: Incorporation of this compound rings into molecules with metal-binding properties, such as thiourea-thiazolidine complexes, can enhance their interactions with biological targets [].
Q7: Are there any known resistance mechanisms to thiazolidinediones in a therapeutic context?
A7: While the provided research papers don't directly address resistance mechanisms to thiazolidinediones, it's important to note that resistance to drugs, in general, can develop through various mechanisms. These include target modifications, drug efflux, and alternative pathway activation. Further research is needed to fully understand the potential for resistance development with thiazolidinediones and their derivatives.
Q8: What is the basic structure of this compound?
A8: this compound is a heterocyclic compound containing a five-membered ring with one sulfur and one nitrogen atom. The parent compound has the molecular formula C3H7NS.
Q9: How is the this compound ring synthesized?
A9: The this compound ring is commonly synthesized through the condensation reaction of a 1,2-aminothiol, such as cysteine, with an aldehyde or ketone [, , , , , , ]. This reaction proceeds under mild acidic conditions, leading to the formation of a this compound ring.
Q10: How does the substitution pattern on the this compound ring influence its biological activity?
A10: The type and position of substituents on the this compound ring significantly impact its biological activity. For example, in a study exploring the antifungal activity of 2,3,4-substituted thiazolidines, the presence of bulky and hydrophobic groups at the C4 position and the C2-phenyl moiety enhanced activity against various fungal species []. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of this compound derivatives.
Q11: What spectroscopic techniques are used to characterize this compound derivatives?
A11: Researchers commonly employ various spectroscopic methods to characterize this compound derivatives, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl groups in this compound-2,4-diones [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, including the connectivity and stereochemistry of atoms within the molecule [, , , , , ]. Both 1H NMR and 13C NMR are routinely used to elucidate the structure of this compound derivatives.
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing valuable information about its structure and purity [, , , ].
Q12: How are computational chemistry and modeling used in this compound research?
A12: Computational chemistry and modeling play a crucial role in understanding the properties and behavior of this compound derivatives.
- QSAR Studies: Two-dimensional (2D) and three-dimensional (3D) quantitative structure-activity relationship (QSAR) studies have been conducted to correlate the physicochemical properties of this compound derivatives with their biological activities, such as antifungal activity []. These models help predict the activity of new analogs and guide the design of more potent compounds.
- Molecular Docking: This computational technique predicts the preferred binding orientation and affinity of a this compound derivative to its target protein, such as PaPhzS, a key enzyme in pyocyanin biosynthesis []. Docking studies provide insights into the molecular basis of drug-target interactions and aid in designing compounds with improved binding affinity.
Q13: What is known about the stability of this compound derivatives?
A13: While the provided research doesn't extensively cover the stability of all this compound derivatives, certain aspects are highlighted:
- This compound Ring Stability: The this compound ring is generally considered stable under physiological conditions, making it a suitable scaffold for drug development [, ].
Q14: What are some strategies for improving the solubility or bioavailability of this compound derivatives?
A14: Although the provided research doesn't specifically delve into formulation strategies for this compound derivatives, common approaches to enhance solubility and bioavailability include:
- Salt Formation: Converting a this compound derivative into a salt form, such as hydrochloride [, ], can increase its aqueous solubility and improve its bioavailability.
- Prodrugs: Designing prodrugs that are cleaved in vivo to release the active this compound derivative can enhance drug absorption and distribution, thereby improving its overall bioavailability [].
Q15: Have there been any toxicological studies conducted on this compound derivatives?
A15: While specific toxicological data on all this compound derivatives are limited in the provided research, some insights are available:
- Acute and Sub-acute Toxicity: Studies on this compound derivatives with analgesic and anti-inflammatory properties, such as 1b and 1d, have demonstrated their safety in acute and sub-acute toxicity assessments [].
- Hepatotoxicity Concerns: It's important to note that thiazolidinediones, a subclass of thiazolidines, have been associated with hepatotoxicity []. For instance, troglitazone, a first-generation thiazolidinedione, was withdrawn from the market due to severe liver toxicity []. Careful monitoring of liver function is crucial during thiazolidinedione therapy.
Q16: What are some of the analytical techniques used to quantify this compound derivatives?
A16: Various analytical techniques can be employed to quantify this compound derivatives, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique separates and quantifies components in a mixture based on their interactions with a stationary and mobile phase [].
- Gas Chromatography (GC): Suitable for volatile or thermally stable compounds, GC separates and detects analytes based on their volatility and interaction with a stationary phase [, ].
- Pulse Voltammetry: This electrochemical technique measures the current generated at an electrode as a function of applied potential, enabling the detection and quantification of electroactive this compound derivatives [].
Q17: Are there alternative compounds or strategies to those based on this compound?
A17: Yes, depending on the specific therapeutic target and desired activity, numerous alternative compounds and strategies exist. For example:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


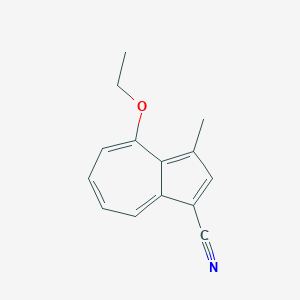

![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
